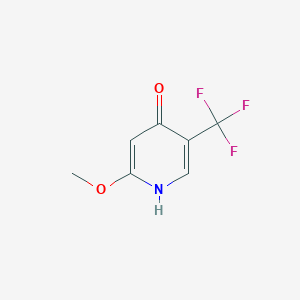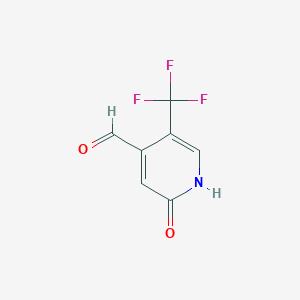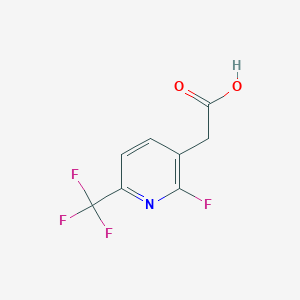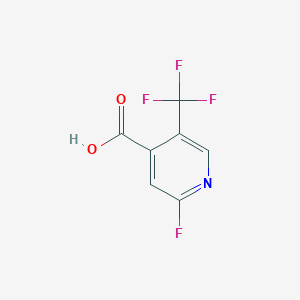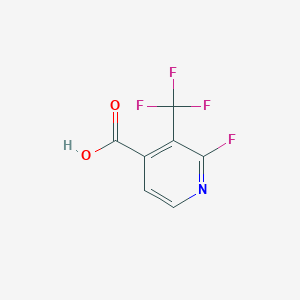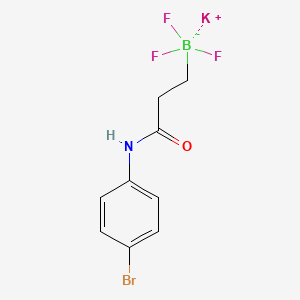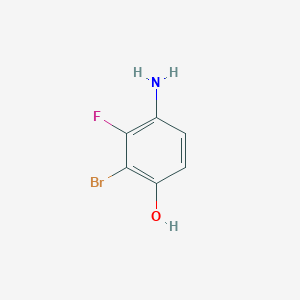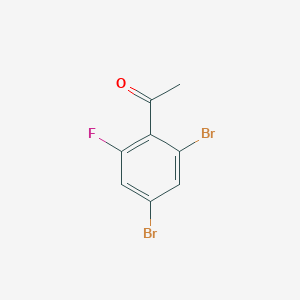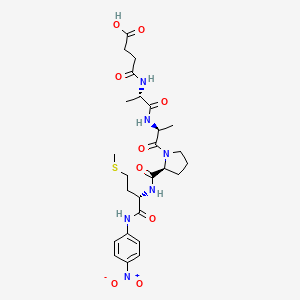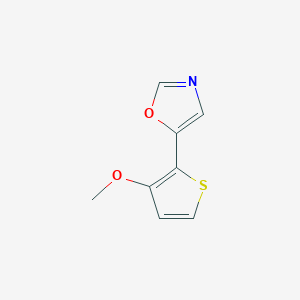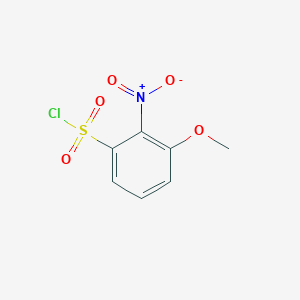![molecular formula C32H18F4O2 B1409409 (R)-3,3'-双(3,5-二氟苯基)-[1,1'-联萘]-2,2'-二醇 CAS No. 1706439-53-3](/img/structure/B1409409.png)
(R)-3,3'-双(3,5-二氟苯基)-[1,1'-联萘]-2,2'-二醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two naphthalene rings connected by a single bond, with each naphthalene ring substituted by a 3,5-difluorophenyl group and a hydroxyl group at the 2,2’ positions.
科学研究应用
®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol has several applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, particularly in enantioselective reactions.
Biology: The compound can be used to study protein-ligand interactions due to its unique structural features.
Industry: It can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol typically involves multiple steps, including the preparation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and reaction parameters, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.
化学反应分析
Types of Reactions
®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce dihydro derivatives with altered electronic properties.
作用机制
The mechanism by which ®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol exerts its effects depends on its application. In catalysis, it acts as a chiral ligand, coordinating to metal centers and facilitating enantioselective transformations. In biological systems, it may interact with specific proteins or enzymes, altering their activity through non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic effects.
相似化合物的比较
Similar Compounds
- 3,5-Difluorophenylacetic acid
- 3,5-Difluorophenyl isocyanate
- 3,5-Difluoroacetophenone
Uniqueness
®-3,3’-Bis(3,5-difluorophenyl)-[1,1’-binapthalene]-2,2’-diol is unique due to its binaphthalene core, which provides a rigid, chiral environment that is advantageous in asymmetric catalysis. The presence of multiple fluorine atoms also enhances its chemical stability and alters its electronic properties, making it distinct from other similar compounds.
属性
IUPAC Name |
3-(3,5-difluorophenyl)-1-[3-(3,5-difluorophenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H18F4O2/c33-21-9-19(10-22(34)15-21)27-13-17-5-1-3-7-25(17)29(31(27)37)30-26-8-4-2-6-18(26)14-28(32(30)38)20-11-23(35)16-24(36)12-20/h1-16,37-38H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEQACAMEHRRFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC(=CC(=C5)F)F)O)O)C6=CC(=CC(=C6)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H18F4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
